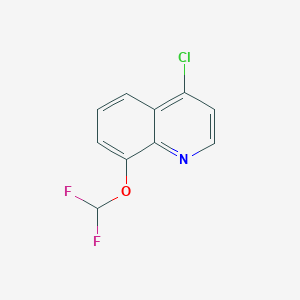

4-Chloro-8-(difluoromethoxy)quinoline

Description

4-Chloro-8-(difluoromethoxy)quinoline is a fluorinated quinoline derivative characterized by a chlorine atom at the 4-position and a difluoromethoxy (-OCF₂H) group at the 8-position of the quinoline core. The compound (CAS: 1951424-97-7) has been explored for applications in medicinal chemistry, particularly in drug discovery targeting inflammatory diseases, though it is currently listed as discontinued in commercial catalogs . Its structure combines the electron-withdrawing effects of chlorine and fluorine atoms, which influence reactivity, metabolic stability, and intermolecular interactions.

Properties

IUPAC Name |

4-chloro-8-(difluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF2NO/c11-7-4-5-14-9-6(7)2-1-3-8(9)15-10(12)13/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJILQASVKSFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501288107 | |

| Record name | 4-Chloro-8-(difluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629644-64-0 | |

| Record name | 4-Chloro-8-(difluoromethoxy)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629644-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-8-(difluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Chloro-8-(difluoromethoxy)quinoline is a synthetic quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various assays, and comparisons with related compounds.

Chemical Structure and Properties

- Molecular Formula : C11H5ClF2N2O

- Molecular Weight : 254.62 g/mol

- IUPAC Name : this compound-3-carbonitrile

The compound features a chloro group at the 4-position, a difluoromethoxy group at the 8-position, and a carbonitrile group at the 3-position, contributing to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit various enzymes or interfere with cellular processes, leading to observed antibacterial and anticancer effects.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating potent activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 256 μg/mL |

| Pseudomonas aeruginosa | 512 μg/mL |

These results suggest that the compound could be a candidate for further development as an antibacterial agent .

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties. It has been evaluated in various cancer cell lines, showing promising results in inhibiting cell proliferation:

- Cell Lines Tested : Human lung cancer cells (subcutaneous PDX models)

- Tumor Growth Inhibition (TGI) : Up to 74% at optimal doses .

The compound's effectiveness in inhibiting tumor growth highlights its potential as an anticancer therapeutic.

Case Studies

- Antitumor Effects : A study assessed the antitumor effects of related quinoline derivatives against human lung cancer models. The results indicated significant tumor growth inhibition, suggesting that modifications in quinoline structures could enhance their therapeutic efficacy .

- Comparison with Similar Compounds : In comparative studies with other quinoline derivatives, such as 4-Chloro-7,8-difluoroquinoline, the unique combination of functional groups in this compound was linked to enhanced biological activity.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Substituent Analysis

Key structural analogs and their substituent effects are compared below:

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Properties/Applications |

|---|---|---|---|---|

| 4-Chloro-8-(difluoromethoxy)quinoline | Cl (4), -OCF₂H (8) | C₁₀H₆ClF₂NO | 229.61* | Discontinued; potential CRTh2 antagonist |

| 4-Chloro-8-(trifluoromethyl)quinoline | Cl (4), -CF₃ (8) | C₁₀H₅ClF₃N | 231.60 | CRTh2 antagonist; white-yellow crystals |

| 4-Chloro-6,7-dimethoxyquinoline | Cl (4), -OCH₃ (6,7) | C₁₁H₁₀ClNO₂ | 223.66 | Planar structure; S(5) hydrogen bonding |

| 4-Chloro-2-methylthio-8-methylquinoline | Cl (4), -SCH₃ (2), -CH₃ (8) | C₁₁H₁₀ClNS | 223.72 | Sulfur-containing; synthesized via alkylation |

| 4-Amino-5-chloro-8-methoxyquinoline | NH₂ (4), Cl (5), -OCH₃ (8) | C₁₀H₉ClN₂O | 208.64 | Electron-donating amino group at 4-position |

| Chloroquine | -NH(C₃H₆N) (4) | C₁₈H₂₆ClN₃ | 319.87 | Antimalarial; piperazine side chain |

*Calculated based on formula; experimental data unavailable in provided evidence.

Substituent Effects:

- Electron-Withdrawing Groups: The difluoromethoxy (-OCF₂H) and trifluoromethyl (-CF₃) groups enhance metabolic stability and lipophilicity compared to non-fluorinated analogs . Chlorine at the 4-position increases electrophilicity, facilitating nucleophilic substitution reactions .

- Sulfur vs. Oxygen Substituents: Methylthio (-SCH₃) groups (e.g., 4-Chloro-2-methylthio-8-methylquinoline) increase steric bulk and alter redox properties compared to oxygen-based substituents .

- Amino vs. Chloro at 4-Position: Amino (-NH₂) substitution (e.g., 4-Amino-5-chloro-8-methoxyquinoline) introduces hydrogen-bonding capability, contrasting with the electron-withdrawing chlorine in the target compound .

Physical Properties and Stability

- Melting Points: 4-Chloro-3-(4-fluorophenyl)quinoline: 147–149°C . 4-Chloro-6,7-dimethoxyquinoline: 403–404 K (~130–131°C) . Fluorinated analogs (e.g., -CF₃, -OCF₂H) generally exhibit higher thermal stability due to strong C-F bonds .

Solubility :

- Difluoromethoxy and trifluoromethyl groups reduce water solubility but enhance lipid membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.